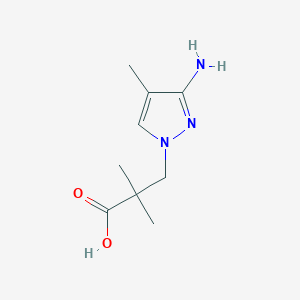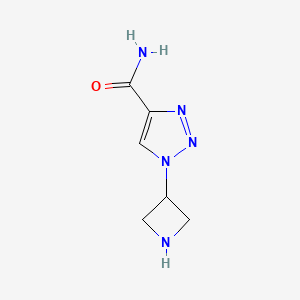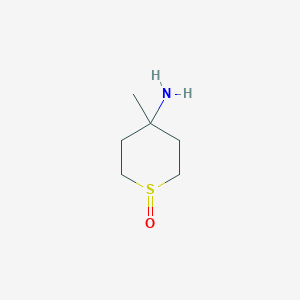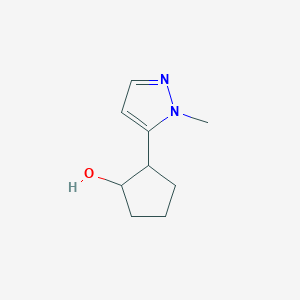![molecular formula C12H26N2O B13303288 (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13303288.png)
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is an organic compound with the molecular formula C12H26N2O. This compound features a morpholine ring attached to a propyl chain, which is further connected to a dimethylpropyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The morpholine ring and the amine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-3-morpholin-4-ylpropanal): Similar structure but with an aldehyde group instead of an amine.
(2,2-Dimethyl-3-(morpholin-4-yl)propyl)(methyl)amine: Contains an additional methyl group on the amine nitrogen.
3-Morpholin-4-yl-propyl-amine: Lacks the dimethylpropyl group, making it less bulky.
Uniqueness
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is unique due to its specific combination of a morpholine ring and a dimethylpropyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)11-13-5-4-6-14-7-9-15-10-8-14/h13H,4-11H2,1-3H3 |
InChI Key |
WHTGGJOEBBVVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)




![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)


![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)




![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
